5-(Hydroxy(oxido)amino)-2-(2-(hydroxy(oxido)amino)phenyl)-1H-benzimidazole
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Description
5-(Hydroxy(oxido)amino)-2-(2-(hydroxy(oxido)amino)phenyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C13H8N4O4 and its molecular weight is 284.23 g/mol. The purity is usually 95%.
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Biological Activity
5-(Hydroxy(oxido)amino)-2-(2-(hydroxy(oxido)amino)phenyl)-1H-benzimidazole is a complex organic compound belonging to the benzimidazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C14H14N4O4
- Molecular Weight : 302.29 g/mol
- IUPAC Name : this compound
The presence of hydroxy and oxido amino groups suggests potential reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds within the benzimidazole class. For instance, a study evaluated various benzimidazole derivatives for their cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that compounds with similar structural motifs exhibited significant antitumor activity:
Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
---|---|---|---|
Compound 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
Compound 6 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
Compound 8 | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These findings suggest that modifications to the benzimidazole structure can enhance its antitumor efficacy, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its antitumor properties, benzimidazole derivatives have shown antimicrobial activity against various pathogens. A study utilizing broth microdilution methods tested several compounds against Gram-positive and Gram-negative bacteria:
Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |
---|---|
Staphylococcus aureus | <32 |
Escherichia coli | <64 |
Compounds demonstrated varying degrees of effectiveness, indicating that structural modifications could influence antimicrobial potency .
The proposed mechanisms by which benzimidazole derivatives exert their biological effects include:
- DNA Binding : Many benzimidazole compounds exhibit a preference for binding within the minor groove of DNA, potentially interfering with replication and transcription processes.
- Topoisomerase Inhibition : Some derivatives have been noted to inhibit topoisomerase enzymes, crucial for DNA unwinding during replication.
- Reactive Oxygen Species (ROS) Generation : The presence of hydroxy groups may facilitate ROS production, contributing to cytotoxic effects against cancer cells .
Case Studies
In a notable case study involving a synthesized derivative similar to our compound, researchers found that it significantly inhibited cell proliferation in vitro while sparing normal fibroblast cells at lower concentrations. This selectivity is critical for minimizing side effects during therapeutic applications.
Properties
CAS No. |
5805-47-0 |
---|---|
Molecular Formula |
C13H8N4O4 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
6-nitro-2-(2-nitrophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H8N4O4/c18-16(19)8-5-6-10-11(7-8)15-13(14-10)9-3-1-2-4-12(9)17(20)21/h1-7H,(H,14,15) |
InChI Key |
LUPBTDLFUOLFAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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